Desmethyl Bosentan
概要
説明
Ro 47-8634は、主に肺動脈性高血圧の治療に使用されるデュアルエンドセリン受容体拮抗薬であるボスエンタンの代謝産物です。 ボスエンタンは、エンドセリン分子の作用を阻害することにより作用し、エンドセリン分子は血管の狭窄を促進し、高血圧を引き起こします .
準備方法
Ro 47-8634は、ボスエンタンの脱メチル化によって合成されます。合成経路には、in vitro代謝研究を行うためにヒト肝ミクロソームを使用することが含まれます。 反応条件には、通常、シトクロムP450酵素、特にCYP2C9およびCYP3A4の存在が含まれ、脱メチル化プロセスを促進します
化学反応の分析
Ro 47-8634は、次のようないくつかの種類の化学反応を受けます。
酸化: この反応はシトクロムP450酵素によって促進され、ヒドロキシル化代謝産物の形成につながります.
還元: それほど一般的ではありませんが、還元反応は特定の条件下で起こることがあります。
置換: この反応は、官能基を別の官能基と置き換えることを伴い、多くの場合、特定の試薬と触媒によって促進されます。
これらの反応で使用される一般的な試薬と条件には、シトクロムP450酵素、これらの酵素の特定の阻害剤または誘導剤、および適切なpHとイオン強度を維持するためのさまざまな溶媒と緩衝液が含まれます . これらの反応から生成される主な生成物には、Ro 64-1056などのヒドロキシル化および脱メチル化代謝産物があります .
科学研究への応用
Ro 47-8634は、次のようないくつかの科学研究への応用があります。
科学的研究の応用
Ro 47-8634 has several scientific research applications, including:
作用機序
Ro 47-8634は、シトクロムP450酵素、特にCYP2C9およびCYP3A4と相互作用することにより、その効果を発揮します。これらの酵素は、ボスエンタンの脱メチル化を促進し、Ro 47-8634の形成につながります。 その後、化合物はさらに代謝されてRo 64-1056などの他の代謝産物を形成します . このプロセスに関与する分子標的と経路には、シトクロムP450酵素系と、代謝産物の肝臓における配置に関与するさまざまなトランスポーターが含まれます。
類似の化合物との比較
Ro 47-8634は、Ro 48-5033やRo 64-1056など、他のボスエンタンの代謝産物と似ています。 これは、その特定の代謝経路と、その形成に関与する酵素においてユニークです。ヒドロキシル化によって形成されるRo 48-5033と比較して、Ro 47-8634は脱メチル化によって形成されます。この代謝経路の違いは、薬物代謝におけるシトクロムP450酵素の異なる役割を強調しています。
類似の化合物には、次のものがあります。
Ro 48-5033: ボスエンタンのヒドロキシル化によって形成されます。
Ro 64-1056: ボスエンタンの脱メチル化とヒドロキシル化の両方によって形成されます。
類似化合物との比較
Ro 47-8634 is similar to other metabolites of bosentan, such as Ro 48-5033 and Ro 64-1056. it is unique in its specific metabolic pathway and the enzymes involved in its formation. Compared to Ro 48-5033, which is formed through hydroxylation, Ro 47-8634 is formed through demethylation. This difference in metabolic pathways highlights the distinct roles of cytochrome P450 enzymes in drug metabolism.
Similar compounds include:
Ro 48-5033: Formed through hydroxylation of bosentan.
Ro 64-1056: Formed through both demethylation and hydroxylation of bosentan.
生物活性
Desmethyl bosentan is a significant metabolite of bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, potential therapeutic applications, and safety profile. This article synthesizes current research findings, including pharmacokinetic data, case studies, and comparative analyses to provide a comprehensive overview.
This compound exhibits a similar pharmacokinetic profile to its parent compound, bosentan. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The compound has been shown to induce the expression of various drug-metabolizing enzymes and transporters, which may influence its pharmacological effects.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | ~50% |
Protein Binding | >98% (mainly albumin) |
Half-life | ~5 hours |
Metabolism | Liver (CYP2C9, CYP3A4) |
Excretion | Biliary |
This compound has been shown to activate the pregnane X receptor (PXR), which plays a critical role in regulating the expression of genes involved in drug metabolism and transport . This activation leads to increased mRNA expression of cytochrome P450 3A4 (CYP3A4), P-glycoprotein (ABCB1), and breast cancer resistance protein (ABCG2), indicating its potential role in drug-drug interactions .
Biological Activity and Effects
Research indicates that this compound shares many biological activities with bosentan but with some distinct differences. For instance, while this compound does not inhibit P-glycoprotein, it does inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3 with IC50 values of 3.8 μM and 7.4 μM respectively, suggesting a selective interaction profile .
Case Studies
A notable case study examined the pharmacokinetics of bosentan and its metabolites in a breastfeeding mother treated for PAH. The study found low concentrations of this compound in human milk, indicating limited exposure to nursing infants . This finding is essential for understanding the safety profile of this compound during lactation.
Comparative Efficacy
This compound's efficacy compared to other endothelin receptor antagonists has been explored in several studies. A meta-analysis highlighted that while bosentan effectively reduces mean pulmonary arterial pressure (mPAP) when combined with prostacyclin analogues or phosphodiesterase type 5 inhibitors, this compound's specific contributions remain less clear .
Long-term Effects
Long-term studies on bosentan therapy have shown sustained improvements in clinical parameters for patients with PAH over five years. However, specific contributions from this compound were not isolated in these analyses .
Safety Profile
The safety profile of this compound appears consistent with that of bosentan, with no significant new adverse effects reported specifically linked to this compound use. The incidence rates of adverse events in combination therapy settings are comparable to those seen with monotherapy .
特性
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLKJGYAWXIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423786 | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-61-8 | |
Record name | Ro 47-8634 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYBOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。